
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate is a fluorinated organic compound with the molecular formula C10H2F19NaO3 and a molar mass of 554.08 g/mol . This compound is known for its unique chemical properties, particularly its high thermal and chemical stability, which makes it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate typically involves the reaction of perfluoroheptyl alcohol with tetrafluoropropionic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C7F15OH+CF3CF2COOH+NaOH→C10H2F19NaO3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or other anions can be used in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in studies involving cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fluorinated polymers and coatings, providing resistance to heat and chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate involves its interaction with molecular targets through its fluorinated chains. These interactions can affect the stability and permeability of cell membranes, making it useful in biological studies. The compound’s high electronegativity and hydrophobicity allow it to form stable complexes with various molecules, influencing their behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Sodium perfluorooctanoate (PFOA): Similar in structure but with a different perfluorinated chain length.
Sodium perfluorononanoate (PFNA): Another perfluorinated compound with a different chain length.
Sodium perfluorodecanoate (PFDA): Similar properties but with a longer perfluorinated chain.
Uniqueness
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate is unique due to its specific chain length and the presence of the tetrafluoropropionate group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high thermal and chemical stability.
Properties
Molecular Formula |
C10F19NaO3 |
|---|---|
Molecular Weight |
552.06 g/mol |
IUPAC Name |
sodium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptoxy)propanoate |
InChI |
InChI=1S/C10HF19O3.Na/c11-2(1(30)31,8(22,23)24)32-10(28,29)7(20,21)5(16,17)3(12,13)4(14,15)6(18,19)9(25,26)27;/h(H,30,31);/q;+1/p-1 |
InChI Key |
IYOHRMYUBIPMGU-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


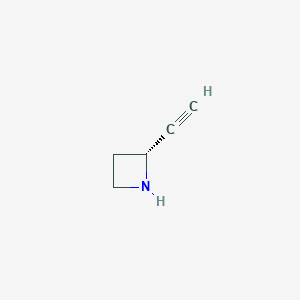
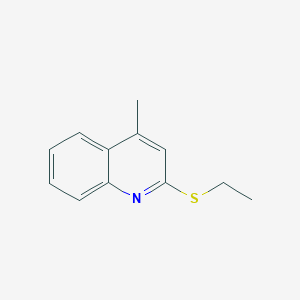
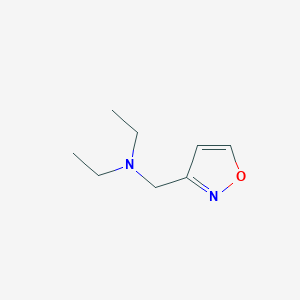
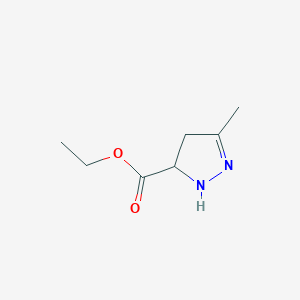

![4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15204367.png)
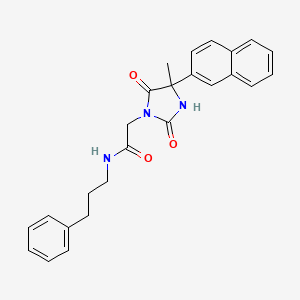
![tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate](/img/structure/B15204373.png)
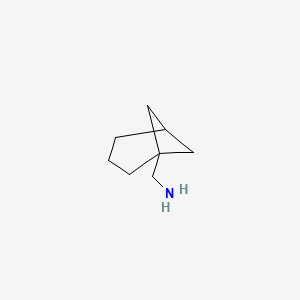
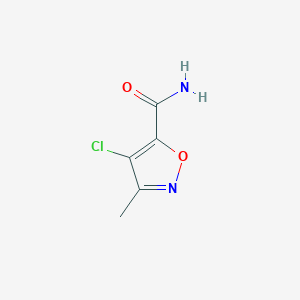
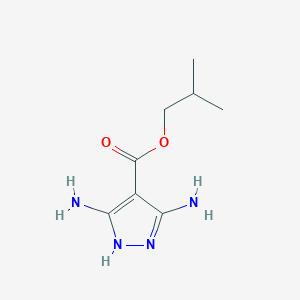
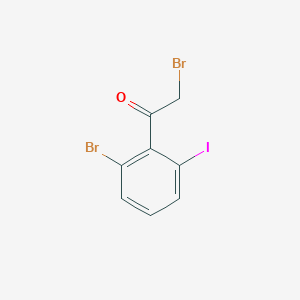
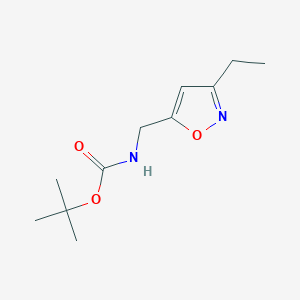
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide](/img/structure/B15204419.png)
